

Physical and chemical properties of 3,4-Dichlorobenzoic anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dichlorobenzoic anhydride

Cat. No.: B1297667

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An In-depth Technical Guide to 3,4-Dichlorobenzoic Anhydride

This technical guide provides a comprehensive overview of the physical and chemical properties of **3,4-Dichlorobenzoic anhydride**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

3,4-Dichlorobenzoic anhydride is a derivative of 3,4-dichlorobenzoic acid. It is a solid at room temperature and possesses the chemical structure and properties detailed below.

Table 1: Physical and Chemical Properties of **3,4-Dichlorobenzoic Anhydride**

Property	Value	Source
IUPAC Name	(3,4-dichlorobenzoyl) 3,4-dichlorobenzoate	[1]
Synonyms	3,4-Dichlorobenzoic acid anhydride	[1]
CAS Number	86866-14-0	[1]
Molecular Formula	C ₁₄ H ₆ Cl ₄ O ₃	[1]
Molecular Weight	364.01 g/mol	[1]
Appearance	White to off-white solid (typical for anhydrides)	Inferred from related compounds
Melting Point	148-150 °C	[2]
Boiling Point	Data not available	
Density	1.551 g/cm ³	[2]
Solubility	Data not available. Expected to be soluble in aprotic organic solvents and reactive with protic solvents.	Inferred from general anhydride properties

Synthesis and Purification

3,4-Dichlorobenzoic anhydride is typically synthesized from its corresponding carboxylic acid, 3,4-dichlorobenzoic acid.

Synthesis of 3,4-Dichlorobenzoic Acid

A common route to 3,4-dichlorobenzoic acid involves the oxidation of 3,4-dichlorotoluene.

Experimental Protocol: Oxidation of 3,4-Dichlorotoluene

This protocol is a general representation of a plausible synthesis method.

- **Reaction Setup:** In a high-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge, add 3,4-dichlorotoluene, a suitable catalyst (e.g., a transition metal complex), an aqueous solution of sodium hydroxide, and water.
- **Oxygenation:** Seal the autoclave and purge the atmosphere with oxygen three times.
- **Heating and Pressurization:** Heat the reactor to the desired temperature (e.g., 120 °C) with continuous stirring. Pressurize the reactor with oxygen to a constant pressure (e.g., 1.0 MPa) and maintain this pressure throughout the reaction.
- **Work-up:** After the reaction is complete, cool the reactor to room temperature. Dilute the reaction mixture with a solvent like acetone to dissolve the product.
- **Isolation:** Separate the catalyst by filtration. Acidify the filtrate to a pH of 2.0 with hydrochloric acid to precipitate the 3,4-dichlorobenzoic acid.
- **Purification:** The crude acid can be further purified by recrystallization from a suitable solvent system, such as dilute ethanol.[3]

Synthesis of 3,4-Dichlorobenzoic Anhydride

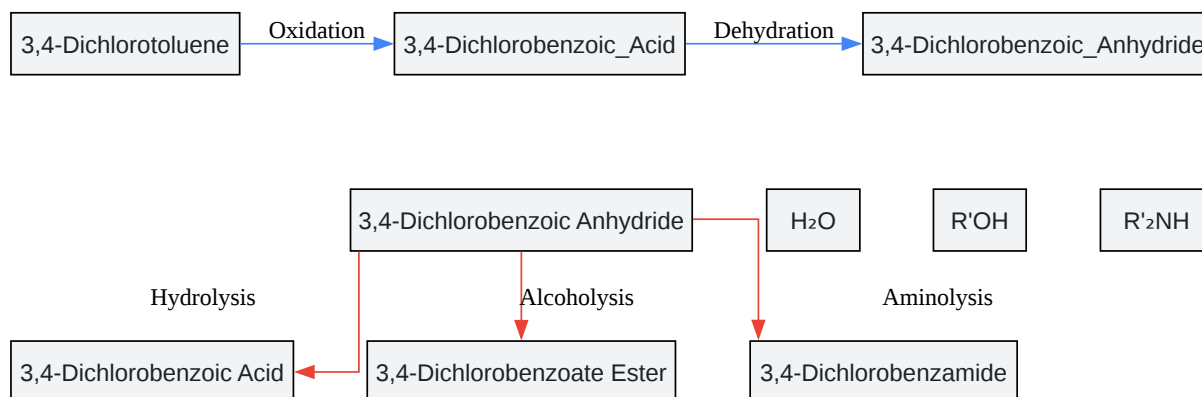
The anhydride can be prepared by the dehydration of 3,4-dichlorobenzoic acid. A common method involves the use of a dehydrating agent like acetic anhydride or thionyl chloride.

Experimental Protocol: Dehydration of 3,4-Dichlorobenzoic Acid

This is a generalized procedure based on common methods for anhydride synthesis.[4]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3,4-dichlorobenzoic acid in an excess of a dehydrating agent such as acetic anhydride. A catalytic amount of a strong acid (e.g., phosphoric acid) can be added to accelerate the reaction.
- **Heating:** Gently heat the reaction mixture to reflux for several hours.
- **Removal of Byproducts:** Distill off the acetic acid formed during the reaction, along with the excess acetic anhydride. This can be done under reduced pressure.

- Isolation: The remaining crude **3,4-dichlorobenzoic anhydride** can be isolated.
- Purification: The crude product can be purified by recrystallization from a suitable anhydrous organic solvent (e.g., a mixture of benzene and petroleum ether) or by vacuum distillation.[4]



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- To cite this document: BenchChem. [Physical and chemical properties of 3,4-Dichlorobenzoic anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297667#physical-and-chemical-properties-of-3-4-dichlorobenzoic-anhydride]

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